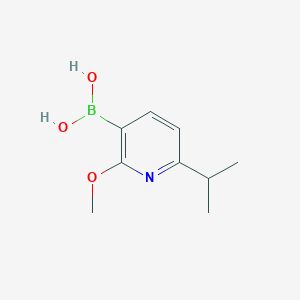

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIJGYPRRJGNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610791 | |

| Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477598-24-6 | |

| Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid CAS 477598-24-6 properties

An In-Depth Technical Guide to (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

Abstract: This technical guide provides a comprehensive overview of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (CAS 477598-24-6), a key heterocyclic building block in modern organic synthesis. The document delves into its physicochemical properties, stability considerations, synthetic methodologies, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic explanations, and safety guidelines are provided to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction and Strategic Importance

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a substituted pyridylboronic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure combines a pyridine core, a common pharmacophore, with a boronic acid functional group, rendering it an ideal partner for Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful methods for constructing carbon-carbon bonds. The strategic placement of the isopropyl and methoxy groups on the pyridine ring allows for fine-tuning of steric and electronic properties, influencing the biological activity and pharmacokinetic profiles of target compounds. As such, this reagent serves as a critical tool for introducing a specific, highly functionalized heterocyclic motif in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties and Structural Data

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. The key data for (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 477598-24-6 | [3][4][5] |

| Molecular Formula | C₉H₁₄BNO₃ | [3][4][5] |

| Molecular Weight | 195.02 g/mol | [3][4] |

| Appearance | White to off-white solid | (Typical for boronic acids) |

| Purity | ≥95% | [4][5] |

| Synonyms | 2-Methoxy-6-isopropyl-3-pyridylboronic acid, (2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid | [3][4] |

The molecule's structure features an sp²-hybridized boron atom with a vacant p-orbital, which defines its Lewis acidic character and is fundamental to its reactivity.[6]

Stability, Handling, and Storage

A critical aspect of working with boronic acids is understanding their stability profile. While generally more robust than many organometallic reagents, they are susceptible to specific degradation pathways that necessitate careful handling.

Inherent Instability and Anhydride Formation

Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible equilibrium and, in most synthetic applications like Suzuki coupling, the presence of boroxine does not impede the reaction, as it readily hydrolyzes back to the monomeric acid under the reaction conditions.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Oxidative and Protodeboronation Pathways

The carbon-boron bond is susceptible to cleavage through oxidation and protodeboronation, particularly for electron-rich or sterically unhindered systems.[7][8] 2-Pyridyl boronic acids, in particular, can be sensitive to protodeboronation.[9] The use of stable adducts, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine complexes, can mitigate these issues by protecting the boronic acid moiety until it is needed in situ.[9][10]

Recommended Handling and Storage Protocol

To ensure the integrity and reactivity of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, the following laboratory practices are essential:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] For long-term stability, storage at 2-8°C is recommended.

-

Atmosphere: While many boronic acids are air-stable for short periods, storage under an inert atmosphere (e.g., Argon or Nitrogen) can prevent slow oxidative degradation.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases during storage.[12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11][13] Handle the solid material in a chemical fume hood to prevent inhalation of dust.[13][14]

Synthesis and Preparation Methodology

While various methods exist for the synthesis of arylboronic acids, the most common and reliable route for preparing substituted pyridyl boronic acids involves a directed ortho-metalation or a halogen-metal exchange followed by borylation.

Standard Synthetic Workflow

The logical synthetic pathway proceeds via a low-temperature lithium-halogen exchange from a corresponding 3-halopyridine precursor.

-

Precursor Synthesis: The synthesis begins with a suitable precursor, 3-bromo-6-isopropyl-2-methoxypyridine, which can be prepared from commercially available starting materials.

-

Lithium-Halogen Exchange: The 3-bromopyridine derivative is dissolved in an anhydrous ethereal solvent (e.g., THF, often mixed with a non-polar solvent like toluene) and cooled to a very low temperature (typically -78 °C to -90 °C).[15] An organolithium reagent, such as n-butyllithium, is added dropwise.

-

Causality: This step is the cornerstone of the synthesis. The lithium-halogen exchange is significantly faster at low temperatures than potential side reactions, such as the addition of the organolithium to the pyridine ring.[16] This kinetically controlled process generates a highly reactive 3-lithiopyridine intermediate.

-

-

Borylation: The reaction is quenched by the rapid addition of a trialkyl borate, most commonly triisopropyl borate.[15][16]

-

Causality: The electrophilic boron atom of the borate ester is readily attacked by the nucleophilic 3-lithiopyridine intermediate. Adding the borate before or concurrently with the n-butyllithium can further minimize side reactions by ensuring the lithiated species is trapped as it forms.[16]

-

-

Hydrolysis: The reaction mixture is warmed to room temperature and quenched with an acidic aqueous solution (e.g., HCl or NH₄Cl). This hydrolyzes the resulting boronate ester to afford the final (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid product.

Caption: General workflow for the synthesis of the title compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C(sp²)-C(sp²) bonds.[1]

The Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Causality of Key Steps:

-

Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The reactivity order is typically I > OTf > Br >> Cl.[1]

-

Transmetalation: This is the crucial step where the organic moiety from the boron atom is transferred to the palladium center. It requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻).[17] This step regenerates the base and releases the boron byproduct.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

-

Self-Validating Experimental Protocol

This protocol provides a robust starting point for the coupling of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with a generic aryl bromide.

Objective: To synthesize 3-(Aryl)-6-isopropyl-2-methoxypyridine.

Reagents & Materials:

-

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (e.g., 68.3 mg, 0.35 mmol, 1.2 eq)

-

Aryl Bromide (e.g., 0.29 mmol, 1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 16.8 mg, 0.0145 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (e.g., 61.5 mg, 0.58 mmol, 2.0 eq)

-

1,4-Dioxane (3 mL)

-

Deionized Water (1 mL)

-

Schlenk flask or microwave vial, magnetic stirrer, condenser

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, the aryl bromide, sodium carbonate, and the palladium catalyst.

-

Solvent Addition: Add the 1,4-dioxane and water. The biphasic solvent system is crucial for dissolving both the organic reagents and the inorganic base.

-

Degassing: Seal the flask and thoroughly degas the mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by at least three cycles of vacuum evacuation followed by backfilling with an inert gas (Argon or Nitrogen).

-

Reaction: Heat the mixture to 95 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until consumption of the limiting aryl bromide is observed (typically 2-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure product.

-

Validation: The identity and purity of the final compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. A successful reaction is validated by the appearance of signals corresponding to the newly formed biaryl product and the disappearance of the starting material signals.

Safety and Toxicology Profile

As with any chemical reagent, proper safety precautions are paramount. The information below is summarized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[11][14] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12][13] Use only in a well-ventilated area or a fume hood.[11][12] Avoid breathing dust.[14]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11][14]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][14]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[11][14]

-

Conclusion

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a highly valuable and versatile building block for synthetic organic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of complex biaryl and hetero-biaryl structures. A comprehensive understanding of its properties, stability, and handling requirements, as outlined in this guide, is essential for its successful application in research and development, particularly in the quest for new pharmaceuticals and functional materials.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(48), 16498–16499. Published by the American Chemical Society. Available from: [Link]

-

Ark Pharma Scientific Limited. (n.d.). (6-isopropyl-2-methoxypyridin-3-yl)boronic acid. Retrieved from [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Wu, X., & Li, J. (2006). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 419-426.

-

Appretech Scientific Limited. (n.d.). (6-isopropyl-2-methoxypyridin-3-yl)boronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (2014). US20140330008A1 - Process for the preparation of boronic acid intermediates.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-METHOXY-6-ISOPROPYL-3-PYRIDYLBORONIC ACID - CAS:477598-24-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. (6-isopropyl-2-methoxypyridin-3-yl)boronic acid | CAS:477598-24-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. appretech.com [appretech.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to the Synthesis of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid: Strategies, Mechanisms, and Best Practices

Executive Summary

Substituted heteroaromatic boronic acids are foundational pillars in modern medicinal chemistry and materials science, primarily serving as indispensable coupling partners in palladium-catalyzed cross-coupling reactions.[1][2] Among these, pyridylboronic acids are of particular interest, granting access to complex molecular architectures that are prevalent in a multitude of FDA-approved pharmaceuticals.[3] This guide provides an in-depth technical exploration of the synthesis of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, a valuable building block for drug discovery programs. We will dissect the most effective synthetic strategies, elucidating the mechanistic rationale behind procedural choices and furnishing detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis, moving beyond simple procedural lists to a core understanding of the underlying chemistry.

Strategic Importance and Retrosynthetic Analysis

The title compound, (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, combines several key features: a nucleophilic pyridine core, a methoxy substituent that modulates electronic properties and can act as a synthetic handle, and an isopropyl group that can impart favorable pharmacokinetic properties. Its primary utility lies in the Suzuki-Miyaura reaction, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide.[4][5]

The synthesis of pyridylboronic acids presents unique challenges compared to their carbocyclic aryl counterparts, including potential instability and competing reactions.[2] Therefore, a robust synthetic strategy is paramount. The two most logical and industrially relevant retrosynthetic disconnections for this target molecule are via Directed ortho-Metalation (DoM) or Halogen-Metal Exchange .

Primary Synthetic Route: Directed ortho-Metalation (DoM)

The DoM strategy is arguably the most elegant and efficient approach for this specific target. The 2-methoxy group is a powerful directed metalation group (DMG), which significantly increases the acidity of the adjacent C-3 proton, guiding the organolithium base to deprotonate this position with high regioselectivity. This method avoids the need to prepare a halogenated precursor, potentially shortening the overall synthetic sequence.

Mechanistic Rationale

The process begins with the coordination of a strong base, typically an alkyllithium like n-butyllithium (n-BuLi) or a hindered amide base like lithium diisopropylamide (LDA), to the Lewis-basic oxygen of the methoxy group. This pre-coordination complex positions the base in close proximity to the C-3 proton, facilitating its abstraction to form a thermodynamically stable 3-lithiopyridine intermediate. This intermediate is then trapped by a boron electrophile, usually a trialkyl borate such as triisopropyl borate, B(OiPr)₃. The resulting boronate ester is subsequently hydrolyzed during aqueous workup to yield the final boronic acid.

Detailed Experimental Protocol

Starting Material: 6-Isopropyl-2-methoxypyridine

Reaction Scheme: (Image of the chemical reaction showing 6-Isopropyl-2-methoxypyridine reacting with n-BuLi, then B(OiPr)3, followed by HCl workup to yield (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid)

Reagent Data:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Isopropyl-2-methoxypyridine | 151.21 | 5.00 g | 33.06 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 14.5 mL | 36.37 | 1.1 |

| Triisopropyl borate | 188.08 | 9.2 mL | 39.67 | 1.2 |

| 2 M Hydrochloric Acid | - | ~50 mL | - | - |

| Diethyl Ether | - | 200 mL | - | - |

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-isopropyl-2-methoxypyridine (5.00 g, 33.06 mmol).

-

Dissolution: Add anhydrous THF (100 mL) via cannula and stir until the substrate is fully dissolved.

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

-

Lithiation: Slowly add n-butyllithium (14.5 mL, 36.37 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep red or brown color, indicating the formation of the lithiated species.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (9.2 mL, 39.67 mmol) dropwise via syringe over 15 minutes. The color of the solution will likely lighten.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching and Hydrolysis: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl (~50 mL) until the pH is approximately 2. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid. The solid can be purified by trituration with a cold hexane/diethyl ether mixture or by recrystallization to afford (6-isopropyl-2-methoxypyridin-3-yl)boronic acid as a white to off-white solid.

Alternative Route: Halogen-Metal Exchange

This classic method remains a highly reliable and scalable approach, particularly if the 3-bromo precursor is more readily available than the DoM starting material.[6] The lithium-halogen exchange is an extremely fast reaction, often outcompeting proton abstraction, even at low temperatures.[7]

Mechanistic Rationale

The reaction proceeds by the addition of an alkyllithium reagent to 3-bromo-6-isopropyl-2-methoxypyridine at low temperature. The alkyllithium rapidly exchanges with the bromine atom to generate the same 3-lithiopyridine intermediate as in the DoM pathway, along with an alkyl bromide byproduct (e.g., 1-bromobutane if using n-BuLi). The subsequent borylation and hydrolysis steps are identical to those described in the DoM protocol. The choice of an "in situ quench" — adding the alkyllithium to a mixture of the halide and the borate ester — is a common strategy to immediately trap the highly reactive organolithium intermediate, minimizing side reactions.[6]

Detailed Experimental Protocol

Starting Material: 3-Bromo-6-isopropyl-2-methoxypyridine

-

Setup: To a flame-dried 250 mL flask under a nitrogen atmosphere, add 3-bromo-6-isopropyl-2-methoxypyridine (e.g., 33.06 mmol, 1.0 eq), triisopropyl borate (1.2 eq), and anhydrous THF/Toluene (e.g., 4:1 mixture, 100 mL).[6]

-

Cooling: Cool the mixture to -78 °C.

-

Exchange & Borylation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Reaction Progression: Follow steps 7-11 from the DoM protocol above.

Characterization, Stability, and Downstream Application

Quality Control: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic substitution pattern and the presence of isopropyl and methoxy groups.

-

¹¹B NMR: A broad singlet between δ 20-30 ppm is characteristic of a pyridylboronic acid.

-

Mass Spectrometry: To confirm the molecular weight (193.06 g/mol ).[8]

-

Melting Point: Provides a gauge of purity.[9]

Stability and Storage: Pyridylboronic acids can be prone to decomposition (protodeboronation). It is also common for them to exist in equilibrium with their cyclic anhydride form, the boroxine.[6] For long-term stability, the material should be stored under an inert atmosphere at low temperatures (2-8 °C).[9]

Application in Suzuki-Miyaura Cross-Coupling:

The synthesized boronic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A typical application would involve coupling it with a heteroaryl bromide to construct a key bi-heteroaryl bond, a common motif in kinase inhibitors and other therapeutic agents.

Conclusion

The synthesis of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is readily achievable through well-established organometallic methodologies. The Directed ortho-Metalation (DoM) route offers an elegant and direct path, leveraging the inherent reactivity imparted by the 2-methoxy substituent. For situations where the halogenated precursor is more accessible, the Halogen-Metal Exchange provides a robust and equally effective alternative. Mastery of these techniques provides chemists with reliable access to this valuable building block, empowering the rapid development of novel chemical entities for pharmaceutical and materials science applications.

References

-

Sun, C., & Li, H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

Klapars, A., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 5, 23. [Link]

-

Arkivoc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC 2013 (i) 135-153. [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(45), 15263–15273. [Link]

- Google Patents. (2012).

- Google Patents. (2014).

-

Ark Pharma Scientific Limited. (n.d.). (6-isopropyl-2-methoxypyridin-3-yl)boronic acid. [Link]

-

ChemSrc. (n.d.). 2-methoxy-3-pyridylboronic acid. [Link]

-

ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

El-Fakih, H., & Al-Hokbany, N. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 295. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

ResearchGate. (n.d.). Selected examples of the synthesis routes of 2-pyridones. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. aldlab-chemicals_(6-Methoxypyridin-3-yl)boronic acid [aldlab.com]

- 9. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]

Introduction: The Indispensable Role of Boronic Acids in Drug Discovery

An In-Depth Technical Guide to (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid: A Cornerstone Reagent in Modern Synthesis

Boronic acids and their derivatives have risen from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist.[1][2] First prepared in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[3][4] These organoboron compounds are celebrated for their versatile reactivity, general stability to air and moisture, and relatively low toxicity, ultimately degrading to environmentally benign boric acid.[1][4][5]

This guide focuses on a specific, highly functionalized building block: (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid . The strategic placement of isopropyl and methoxy groups on the pyridine ring, coupled with the reactive boronic acid moiety at the 3-position, makes this reagent a valuable asset for constructing complex molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the pyridine scaffold is a common feature in biologically active molecules. This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of its structure, synthesis, reactivity, and application, grounded in established scientific principles.

Molecular Profile: Structure and Physicochemical Properties

The unique reactivity and utility of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid stem directly from its molecular architecture. The structure combines a Lewis acidic boronic acid group with an electron-rich, sterically influenced pyridine ring.

Key Structural Features:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive center for cross-coupling reactions. The boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid.[1]

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's position influences the electronic properties and coordination potential of the molecule.

-

2-Methoxy Group (-OCH₃): An electron-donating group that increases the electron density of the pyridine ring, potentially influencing the rate and efficiency of the transmetalation step in cross-coupling reactions.

-

6-Isopropyl Group (-CH(CH₃)₂): A bulky alkyl group that introduces significant steric hindrance around the nitrogen atom. This can be strategically exploited to control regioselectivity in certain reactions and can influence the molecule's overall solubility and crystalline nature.

These substituents work in concert to fine-tune the reagent's properties, distinguishing it from simpler pyridylboronic acids.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 477598-24-6 | [6] |

| Molecular Formula | C₉H₁₄BNO₃ | [6] |

| Molecular Weight | 195.03 g/mol | [6] |

| Appearance | Typically a white to off-white solid | [1][5] |

| Purity | ≥98% (Typical commercial grade) | [6] |

| SMILES | CC(C)c1ccc(c(n1)OC)B(O)O | |

| Storage Temperature | 2-8°C, under inert atmosphere | [7] |

Synthesis and Preparation: A Mechanistic Approach

Heteroaryl boronic acids are commonly synthesized via the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[8][9] The most plausible and widely adopted route for preparing (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid involves a lithium-halogen exchange from a suitable bromopyridine precursor.

The rationale behind this multi-step process is to generate a highly nucleophilic pyridyl anion that can efficiently attack the electrophilic boron atom of the trialkyl borate. The choice of a low temperature is critical to prevent side reactions of the unstable lithiated intermediate.

Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established literature procedures for analogous compounds.[8][9]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-6-isopropyl-2-methoxypyridine (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Borate: Add triisopropyl borate (1.2 equiv.) to the solution via syringe.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: adding the n-BuLi to the mixture of the halide and borate ensures that the highly reactive 3-lithiopyridine intermediate is trapped in situ by the borate ester, minimizing decomposition or side reactions.[8]

-

Reaction: Stir the mixture at -78 °C for 2 hours.

-

Quenching and Workup: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at -78 °C. Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed process forges a new carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate, a transformation of immense importance in pharmaceutical synthesis.[3][12]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner.

-

Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established literature procedures.[10][11]

-

Reaction Setup: In a reaction vial, combine (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (1.2 equiv.), the aryl bromide partner (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol %), to the vial. The choice of catalyst and ligand is crucial and often requires optimization; phosphine-based ligands are common.[12]

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water can be beneficial for the solubility of the base and the activation of the boronic acid.

-

Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. This step is a self-validating control; removing oxygen prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified using column chromatography.

Stability, Storage, and Safe Handling

While boronic acids are more stable than many organometallic reagents, their handling requires care to ensure reagent integrity and experimental reproducibility.[5]

Decomposition Pathways:

-

Protodeboronation: The cleavage of the C-B bond, replaced by a C-H bond. This is often accelerated in aqueous media, especially under harsh pH conditions.[13]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable, six-membered cyclic trimer called a boroxine. This process is often reversible upon addition of water but can complicate stoichiometry.[1][13]

-

Oxidation: Boronic acids can undergo oxidative degradation, particularly in biological contexts or in the presence of strong oxidants.[13][14]

To mitigate these issues, especially the inherent instability of some boronic acids, they are often converted into more stable boronate esters , with pinacol esters being the most common.[13][15]

Storage and Handling Recommendations:

-

Storage: Store (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8 °C).[7][16]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17] Handle in a well-ventilated area or a fume hood. Avoid creating dust.[17][18]

Safety and Toxicology Profile

Based on safety data for analogous pyridylboronic acids, this compound should be handled with appropriate caution.

Hazard Summary:

-

Acute Effects: May cause skin irritation, serious eye irritation, and respiratory tract irritation. Harmful if swallowed.[16][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and appropriate clothing.[16][18]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17][18]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[17][18]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[18]

-

Conclusion: A Versatile and Enabling Reagent

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is more than just a chemical intermediate; it is a precisely designed building block that offers synthetic chemists a reliable tool for introducing a functionalized pyridyl moiety into target molecules. Its strategic substitution pattern provides a unique combination of electronic and steric properties that can be leveraged to achieve desired synthetic outcomes. As the demand for novel, complex small molecules continues to grow in the pharmaceutical and materials science sectors, the importance of well-characterized, versatile reagents like this boronic acid will only increase, paving the way for future innovations.

References

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.

- Understanding Boronic Acids: Properties, Handling, and Sourcing. Vertex AI Search.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.

- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- 2 - SAFETY D

- SAFETY D

- BB-3818 - Safety D

- Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- (3-Chloro-2-methoxypyridin-4-yl)boronic acid Safety Data Sheet.

- (6-Methoxypyridin-3-yl)boronic acid. aldlab-chemicals.

-

BD3675boronic acid. BLDpharm.

- (6-methoxypyridin-2-yl)boronic acid. CymitQuimica.

- 6-Methoxy-3-pyridinylboronic acid. Sigma-Aldrich.

- (6-Methoxypyridin-3-yl)boronic Acid.

- (6-Methoxypyridin-3-yl) boronic acid. Simson Pharma Limited.

- SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses Procedure.

- 6-Methoxypyridin-3-ylboronic acid. CymitQuimica.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- CID 139060006 | C12H16B2N2O6. PubChem - NIH.

- (6-isopropyl-2-methoxypyridin-3-yl)boronic acid. Appretech Scientific Limited.

- 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid. BLD Pharm.

- Process for the preparation of boronic acid intermediates.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. appretech.com [appretech.com]

- 7. 2-メトキシ-5-ピリジンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. combi-blocks.com [combi-blocks.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on acquiring, interpreting, and validating the NMR spectral data of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid. Boronic acids are a cornerstone of modern synthetic chemistry, yet their structural elucidation by NMR can be deceptively complex. This guide moves beyond a simple data sheet, offering a methodological approach grounded in established principles of NMR spectroscopy and the unique chemical nature of arylboronic acids.

The Challenge: The Dynamic Nature of Boronic Acids in Solution

The primary challenge in the NMR analysis of boronic acids is their propensity to exist in a dynamic equilibrium with their corresponding trimeric anhydrides, known as boroxines.[1][2][3][4] This equilibrium is highly sensitive to the presence of water, solvent choice, concentration, and temperature.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 1: Boronic Acid-Boroxine Equilibrium.", fontname="Arial", fontsize=10]; enddot

Direct analysis of a sample in a non-coordinating solvent like CDCl₃ often results in broadened signals or multiple sets of peaks, making definitive structural assignment impossible.[5][6] The key to successful analysis is to control this equilibrium to favor a single, well-defined species.

Predicted Spectral Data and Structural Assignment

While a definitive experimental spectrum is contingent on the acquisition protocol, we can predict the expected chemical shifts and coupling patterns for the monomeric boronic acid based on established substituent effects on the pyridine ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as the isopropyl and methoxy substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.8 - 8.2 | Doublet (d) | ~8.0 - 9.0 | Ortho-coupling to H-5. Downfield shift due to proximity to the electron-withdrawing boronic acid group. |

| H-5 | ~7.0 - 7.4 | Doublet (d) | ~8.0 - 9.0 | Ortho-coupling to H-4. Upfield relative to H-4. |

| -CH(CH₃)₂ | ~3.0 - 3.5 | Septet | ~6.5 - 7.5 | Standard chemical shift for an isopropyl methine proton attached to an aromatic ring. |

| -OCH₃ | ~3.9 - 4.2 | Singlet (s) | N/A | Typical range for a methoxy group on a pyridine ring. |

| -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet (d) | ~6.5 - 7.5 | Standard chemical shift for isopropyl methyl protons. |

| -B(OH)₂ | ~5.0 - 8.0 | Broad Singlet (br s) | N/A | Highly variable and solvent-dependent; will exchange with D₂O or protic solvents.[2] |

Note: These are estimated values. The actual spectrum will be influenced by solvent and concentration. The downfield shift of protons on a pyridine ring is a known phenomenon caused by the electron-withdrawing nature of the nitrogen atom.[7][8][9]

Predicted ¹³C NMR Spectrum

The carbon spectrum will complement the proton data, with the carbon bearing the boron atom often being difficult to observe due to quadrupolar relaxation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C-OCH₃) | ~160 - 165 | Attached to electronegative oxygen and adjacent to ring nitrogen. |

| C-6 (C-isopropyl) | ~158 - 163 | Substituted carbon on the pyridine ring. |

| C-4 | ~138 - 145 | Aromatic CH, downfield due to proximity to the boronic acid. |

| C-5 | ~115 - 122 | Aromatic CH, upfield relative to C-4. |

| C-3 (C-B(OH)₂) | ~125 - 135 (Broad) | Ipso-carbon attached to boron; signal may be broad or unobserved. |

| -OCH₃ | ~53 - 58 | Standard methoxy carbon shift. |

| -CH(CH₃)₂ | ~30 - 35 | Isopropyl methine carbon. |

| -CH(CH₃)₂ | ~22 - 25 | Isopropyl methyl carbons. |

Recommended Experimental Protocol for Unambiguous Analysis

To overcome the challenges of oligomerization and obtain a clean, interpretable spectrum, the following step-by-step methodology is recommended.

¹H and ¹³C NMR Acquisition

-

Solvent Selection (Crucial Step): Dissolve the sample (~5-10 mg) in deuterated methanol (Methanol-d₄, ~0.6 mL). The alcohol solvent will act as a Lewis base, coordinating to the boron center and effectively breaking up the boroxine trimer to favor the monomeric species.[5] An alternative is to use D₂O, which achieves a similar effect.

-

Consequence of Solvent Choice: Be aware that using a protic solvent like Methanol-d₄ will lead to the rapid exchange of the acidic B(OH)₂ protons with the solvent's deuterium. Therefore, the B(OH)₂ signal will not be observed in the ¹H NMR spectrum. This is a necessary trade-off for obtaining sharp, well-resolved signals for the rest of the molecule.

-

Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum. This should provide a clear view of the aromatic and aliphatic protons.

-

2D Correlation Spectroscopy: To definitively assign the proton and carbon signals, perform the following 2D NMR experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon that bears a proton.[10][11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is invaluable for identifying quaternary carbons (like C-2, C-3, and C-6) by observing their correlations to nearby protons.

-

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 2: Workflow for NMR Data Acquisition.", fontname="Arial", fontsize=10]; enddot

Alternative: In-situ Derivatization

If analysis in a non-coordinating solvent is required, or for further confirmation, the boronic acid can be converted to a more stable boronate ester directly in the NMR tube.

-

Dissolve the boronic acid in CDCl₃.

-

Add ~1.2 equivalents of a diol, such as pinacol or diethanolamine.[5]

-

The formation of the five-membered boronate ester ring is generally rapid and shifts the equilibrium entirely away from the boroxine. This results in sharp, easily interpretable NMR spectra for the carbon framework.

The Utility of ¹¹B NMR Spectroscopy

For laboratories equipped for multinuclear NMR, ¹¹B NMR provides direct insight into the state of the boron atom.[13][14]

-

sp²-hybridized Boronic Acid: The trigonal planar boronic acid will appear as a broad signal in the range of δ 27-30 ppm .[15]

-

sp³-hybridized Boronate Ester/Adduct: Upon addition of a diol or a Lewis base (like methanol), the boron center becomes tetrahedral. This increased coordination results in a significant upfield shift to approximately δ 7-13 ppm .[13][16]

This clear separation in chemical shift makes ¹¹B NMR an excellent tool to confirm the disruption of the boroxine trimer and the successful formation of a monomeric adduct or ester in the chosen NMR solvent.[14]

Conclusion

The successful NMR analysis of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is not a matter of simply dissolving a sample and acquiring a spectrum. It requires a deliberate, mechanistically informed approach. By understanding and controlling the boronic acid-boroxine equilibrium through appropriate solvent selection, leveraging the power of 2D correlation experiments like HSQC and HMBC, and potentially employing ¹¹B NMR, researchers can achieve unambiguous structural elucidation. This guide provides the strategic framework necessary to generate reliable and publishable NMR data for this and related boronic acid compounds, ensuring the integrity and accuracy of their scientific findings.

References

- Hall, D. G. (Ed.). (2011).

- Kuivila, H. G., & Armour, A. G. (1957). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 79(21), 5659–5662.

- Ishihara, K., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(43), 18435–18447.

- Klimavicz, J. S., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15557–15564.

- Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787.

-

Cole, T. E. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University Chemistry. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Reddit discussion on r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

- Li, Y., et al. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(21), 5021.

- Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1-4.

- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. John Wiley & Sons.

- Gil, V. M. S., & Murrell, J. N. (1965). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 61, 2009-2014.

- Duckett, S. B., & Mewis, R. E. (2012). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 50(S1).

- Organic Chemistry Explained. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

-

ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000863). Retrieved from [Link]

-

ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with.... Retrieved from [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

- Yilma, P., et al. (2011). HSQC-heteronuclear single quantum coherence. Biomass and Bioenergy, 35(5), 1844-1851.

- Sitter, B., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863) [hmdb.ca]

- 11. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid: Commercial Availability, Technical Profile, and Application in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Substituted Pyridylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the 2-alkoxy-3-pyridyl moiety is a privileged scaffold. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing molecules with specific biological activities or material characteristics. (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid emerges as a highly valuable building block, offering a strategic entry point for introducing this scaffold. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and, most critically, its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction—a foundational tool for drug discovery.

Physicochemical Profile and Commercial Sourcing

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a specialized chemical reagent used primarily in organic synthesis. Understanding its fundamental properties and identifying reliable suppliers are the first steps in its successful application.

Key Identifiers and Properties

The compound is characterized by the following specifications, which are crucial for experimental design and material ordering.

| Property | Value | Source |

| CAS Number | 477598-24-6 | [1][2] |

| Molecular Formula | C₉H₁₄BNO₃ | [1][2] |

| Molecular Weight | 195.02 g/mol | [1] |

| Synonyms | 2-Methoxy-6-isopropyl-3-pyridylboronic acid; (2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid | [1] |

Commercial Availability

This reagent is available from specialized chemical suppliers, typically on a research scale. The availability can range from in-stock quantities to synthesis-on-demand. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Catalog No. | Purity | Availability |

| Ark Pharma Scientific Limited | H-058307 | 95% | In Stock |

| Appretech Scientific Limited | APT003440 | 98% min | Inquire |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid lies in its function as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[4][5]

Mechanistic Rationale: The Palladium Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[4][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[4][6]

-

Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 6-isopropyl-2-methoxypyridin-3-yl moiety) to the palladium center. The base is crucial here; it facilitates the formation of a more nucleophilic boronate species, which accelerates the transfer.

-

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Significance in Drug Discovery

Boronic acids and their derivatives are foundational in drug discovery for several reasons:

-

Structural Diversity: They enable the rapid synthesis of large libraries of compounds for screening by coupling complex fragments.

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, minimizing the need for protecting group strategies.[6]

-

Therapeutic Potential: Boron-containing molecules themselves are an emerging class of therapeutics. Beyond their role as intermediates, boronic acids can act as inhibitors for enzymes like serine proteases. Furthermore, substituted pyridines are key pharmacophores in many approved drugs, and boronic acids of this type are crucial for their synthesis.[7][8] For example, derivatives of 6-substituted pyridine-3-boronic acids have been studied as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that could help combat antibiotic resistance.[7]

Experimental Protocol: A Self-Validating System

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with a generic aryl bromide. This protocol is designed as a self-validating system; the choice of reagents and conditions is based on established principles that ensure high reactivity and reproducibility.

Note: This protocol is a starting point. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents

-

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv.)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert Gas: Argon or Nitrogen

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere) :

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (1.2 equiv.), and the base (2.5 equiv.).

-

Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. The removal of oxygen is critical as it can deactivate the Pd(0) catalyst.

-

-

Reagent Addition :

-

Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The solvent choice is crucial; a polar aprotic solvent like dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the transmetalation step.

-

Finally, add the palladium catalyst. Adding the catalyst last ensures it is introduced into a fully prepared, inert environment.

-

-

Reaction Execution :

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) using an oil bath.[3]

-

Monitor the reaction progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

-

Workup and Purification :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with additional ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Sources

- 1. (6-isopropyl-2-methoxypyridin-3-yl)boronic acid | CAS:477598-24-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. appretech.com [appretech.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Yoneda Labs [yonedalabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Isopropyl Group: A Keystone for Enhancing Pyridinylboronic Acid Reactivity and Stability in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Heteroaromatic Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] In the realm of drug discovery, this reaction is indispensable for constructing the complex biaryl and heteroaryl scaffolds that constitute the core of many therapeutic agents.[4][5][6] Pyridinylboronic acids, in particular, are crucial building blocks, as the pyridine moiety is a prevalent N-heterocycle in FDA-approved drugs, valued for its ability to modulate physicochemical properties like solubility and polarity.[4]

However, the utility of pyridinylboronic acids is often hampered by inherent instability and challenging reactivity. These reagents are notoriously susceptible to undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively quenching the reactive species.[7][8] Furthermore, they can readily undergo trimerization to form stable, unreactive boroxine species through dehydration.[9][10][11] These challenges necessitate the development of robust strategies to enhance the stability and reactivity of pyridinylboronic acids, ensuring their reliable performance in high-stakes pharmaceutical synthesis.

This guide delves into the critical role of the isopropyl group as a strategic substituent on the pyridinylboronic acid scaffold. We will explore, from a mechanistic perspective, how this seemingly simple alkyl group imparts significant steric and electronic advantages that directly address the core challenges of stability and reactivity, ultimately enabling more efficient and reliable cross-coupling outcomes.

The Multifaceted Role of the Isopropyl Group

The introduction of an isopropyl group onto the pyridinylboronic acid structure is not a trivial modification. It exerts a profound influence through a combination of steric hindrance and subtle electronic effects, which collectively enhance the reagent's performance.

Steric Shielding: A Bulwark Against Decomposition

The primary and most impactful role of the isopropyl group is to provide substantial steric bulk around the reactive boronic acid moiety. This steric encumbrance acts as a physical shield, mitigating the two primary pathways of reagent degradation:

-

Inhibition of Protodeboronation: Protodeboronation is a significant parasitic reaction in Suzuki-Miyaura couplings, especially with electron-deficient or heteroaromatic boronic acids.[7][8][12] The mechanism can be complex, but it often involves the approach of a proton source to the carbon-boron bond. The bulky isopropyl group physically obstructs this approach, dramatically slowing the rate of this undesired side reaction.[13] This protection ensures that a higher concentration of the active boronic acid is available to participate in the productive catalytic cycle.

-

Prevention of Boroxine Formation: Boronic acids are in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[9] While this equilibrium is reversible by the addition of water, the formation of boroxines sequesters the boronic acid in a less reactive form, impeding its participation in the cross-coupling reaction.[11][14] The steric demand of three isopropyl groups in close proximity makes the formation of the planar, six-membered boroxine ring highly unfavorable, shifting the equilibrium significantly towards the desired monomeric boronic acid.

Electronic Influence: Fine-Tuning Reactivity

While steric effects are dominant, the electronic contribution of the isopropyl group, though more subtle, is also significant.

-

Inductive Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the pyridine ring and, to a lesser extent, the boron atom. This enhanced nucleophilicity can be beneficial during the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center.[1][2]

-

Modulation of Lewis Acidity: The electron-donating nature of the isopropyl group can modulate the Lewis acidity of the boron atom. While a decrease in Lewis acidity might intuitively seem to slow the initial activation by a base, the overall effect on the catalytic cycle is complex. The key is a balance: the boron must be sufficiently Lewis acidic to be activated but not so reactive as to promote side reactions. The isopropyl group helps to achieve this productive balance.

The interplay of these steric and electronic factors leads to a more stable, manageable, and ultimately more reactive coupling partner.

Diagrammatic Representations

Steric Hindrance by the Isopropyl Group

Caption: Steric shielding by the isopropyl group prevents protodeboronation.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocols and Data

The practical benefits of using isopropyl-substituted pyridinylboronic acids are evident in their successful application in numerous synthetic campaigns. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine

This protocol is adapted from methodologies aimed at synthesizing kinase inhibitors, where the pyrazine scaffold is prevalent.[15]

Materials:

-

2-Bromo-6-isopropylpyrazine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₃PO₄, 3.0 equivalents)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add 2-bromo-6-isopropylpyrazine, the arylboronic acid, the palladium catalyst, and the base.

-

Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, typically 4-16 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Reactivity Data

| Substrate Type | Substituent on Boronic Acid | Typical Yield | Key Observation | Reference |

| Challenging Heteroaryl Halides | Isopropyl | Good to Excellent | Enhanced stability prevents protodeboronation, allowing for higher conversion to product. | [15] |

| Simple Aryl Halides | Unsubstituted Pyridinyl | Variable | Often requires carefully controlled conditions or the use of boronic esters to mitigate instability.[7][16] | [7][16] |

| Electron-deficient Heteroaryl Halides | Isopropyl | Good | The steric bulk is crucial for preventing decomposition under the often harsh conditions required for these couplings. | [15] |

Conclusion: A Strategic Choice for Robust Synthesis

In the demanding landscape of pharmaceutical and materials science, the reliability of a chemical transformation is paramount. The challenges posed by the inherent instability of pyridinylboronic acids can impede synthetic progress and lead to lower yields and complex purification profiles. The strategic incorporation of an isopropyl group onto the pyridine ring offers a robust and elegant solution to these problems.

Through a powerful combination of steric shielding and electronic modulation, the isopropyl group enhances the stability of the boronic acid by hindering decomposition pathways like protodeboronation and boroxine formation. This leads to a more reactive and reliable coupling partner, capable of participating effectively in the Suzuki-Miyaura catalytic cycle even under challenging conditions. For researchers and drug development professionals, specifying an isopropyl-substituted pyridinylboronic acid is not merely a choice of reagent, but a strategic decision to ensure the efficiency, reliability, and ultimate success of their synthetic endeavors.

References

-

Protodeboronation - Wikipedia . Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Available at: [Link]

-

Thomas, S. P., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Available at: [Link]

-

Parry, P. R., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines . The Journal of Organic Chemistry, 67(21), 7541–7543. Available at: [Link]

-

Ma, R., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution . Polymers, 13(16), 2633. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . Organic Letters, 23(15), 5889–5893. Available at: [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 140(12), 4401–4413. Available at: [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . Molecules, 26(11), 3299. Available at: [Link]

-

Zlatin, M., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development . Chemistry – A European Journal. Available at: [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids . Nature Communications, 5, 3967. Available at: [Link]

-

Zlatin, M., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development . Chemistry – A European Journal. Available at: [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . Journal of the American Chemical Society, 144(38), 17563–17582. Available at: [Link]

-

Anlas, S. (2011). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides . Hacettepe University Journal of the Faculty of Pharmacy, 31(2), 83-96. Available at: [Link]

-

Nishiyabu, R., et al. (2011). Ligand‐facilitated formation of boroxine ⋅ Lewis base adducts . Angewandte Chemie International Edition, 50(49), 11739-11742. Available at: [Link]

-

Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines . The Journal of Organic Chemistry, 67(21), 7541–7543. Available at: [Link]

-

Diaz, V. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Beilstein Journal of Organic Chemistry, 17, 233–241. Available at: [Link]

-

Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters, 8(16), 3453–3456. Available at: [Link]

-

Ishihara, K., et al. (2005). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor . Journal of Inorganic Biochemistry, 99(10), 1969-1978. Available at: [Link]

-

Nishiyabu, R., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ . Chemical Communications, 49(36), 3716-3727. Available at: [Link]

-

Lloyd-Jones, G. C., & Norman, J. (2020). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids . Angewandte Chemie International Edition, 59(46), 20384-20388. Available at: [Link]

-